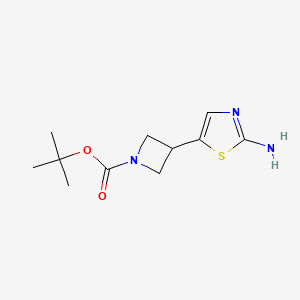

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2550997-68-5 . It has a molecular weight of 269.37 . It is in powder form .

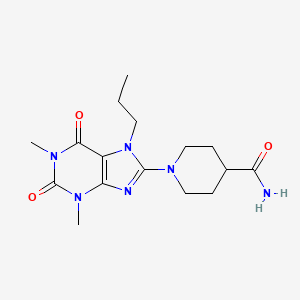

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl (S)-3-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate” and its InChI code is "1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-5-4-8(6-15)9-7-18-10(13)14-9/h7-8H,4-6H2,1-3H3,(H2,13,14)/t8-/m0/s1" . The InChI key is "VNWLZFBHJWBKQU-QMMMGPOBSA-N" .Physical And Chemical Properties Analysis

“Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 269.37 .Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate's structural characterization has been a subject of interest, particularly focusing on its hydrogen bonding patterns and crystallographic analysis. For instance, the molecular structure of related compounds shows association via hydrogen-bonded dimers consisting of N—H⋯N interactions, highlighting the importance of these interactions in stabilizing the molecular structure (Lynch & Mcclenaghan, 2004). Similarly, the amino group's planarity with the thiazole ring and the significance of O—H⋯O and N—H⋯O hydrogen bonds in forming two-dimensional networks have been demonstrated, providing insights into the compound's solid-state behavior (Cheng, 2007).

Heterocyclic Chemistry and Cycloaddition Reactions

The utility of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate in heterocyclic chemistry, particularly in cycloaddition reactions, has been highlighted through various research efforts. For example, the synthesis of novel 1,3-selenazole derivatives via [3+2] cycloaddition showcases the compound's role in constructing functionalized heterocyclic amino acids (Dzedulionytė et al., 2021). Similarly, its involvement in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids underlines its versatility in peptide chemistry (Schutkowski et al., 2009).

Applications in Organic Synthesis

The compound's potential in organic synthesis, particularly in nucleophilic substitutions and radical reactions, has been explored. For instance, tert-butyl phenylazocarboxylates, closely related to the compound of interest, demonstrate versatility as building blocks in synthetic organic chemistry, enabling a wide range of modifications through nucleophilic and radical reactions (Jasch, Höfling, & Heinrich, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-13-9(12)17-8/h4,7H,5-6H2,1-3H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJDUHRHTJVTHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814349.png)

![2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide](/img/structure/B2814350.png)

![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)

![Methyl 2-[4-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2814356.png)

![N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2814361.png)